molecular formula C6H11N B180460 Hex-5-yn-1-amine CAS No. 15252-45-6

Hex-5-yn-1-amine

Cat. No. B180460
CAS RN: 15252-45-6
M. Wt: 97.16 g/mol
InChI Key: ONUHRYKLJYSRMY-UHFFFAOYSA-N
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Description

Hex-5-yn-1-amine is a chemical compound with the molecular formula C6H11N . It is used in the selective degradation of HDAC6 protein .


Molecular Structure Analysis

The molecular structure of Hex-5-yn-1-amine is represented by the InChI code 1S/C6H11N/c1-2-3-4-5-6-7/h1H,3-7H2 . This indicates that the molecule consists of a six-carbon chain with a triple bond between the first and second carbon atoms, and an amine group attached to the sixth carbon atom.


Physical And Chemical Properties Analysis

Hex-5-yn-1-amine has a molecular weight of 97.16 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a rotatable bond count of 3 . The exact mass and monoisotopic mass are 97.089149355 g/mol . The topological polar surface area is 26 Ų .

Scientific Research Applications

  • Catalysis and Organic Synthesis : Hex-5-yn-1-amine is used in the synthesis of complex organic compounds. For instance, it has been utilized in the CuBr2-catalyzed enantioselective allenylation of terminal alkynols, aiding in the production of optically active 1,3-disubstuted allenols (De-qiang Ma et al., 2018).

  • Amines in Hydroformylation Reactions : Research on hex-1-ene hydroformylation catalyzed by Rh(acac){P(OPh)3}2 modified with amines has been conducted, which is relevant to Hex-5-yn-1-amine's potential applications (A. Trzeciak, 1990).

  • Synthesis of Aminosugars : Hex-5-yn-1-amine has been instrumental in synthesizing vinyl sulfone-modified hex-5-enofuranosides, leading to the production of 5-amino-5-deoxysugars, which are significant in medicinal chemistry (Indrajit Das et al., 2005).

  • Polymerization Processes : It also finds application in the field of polymer science. For example, amine bis(phenolate) ytterbium(II) and -(III) complexes, which could potentially involve Hex-5-yn-1-amine, have been studied for their role in the polymerization of rac-lactide (Shen Yang et al., 2014).

  • Liquid Extraction and Functional Materials : Functionalized polyorganosiloxanes, possibly incorporating Hex-5-yn-1-amine, have been investigated for their selectivity in liquid extraction processes (S. S. Abed-Ali et al., 1987).

  • Antibacterial Activity : Its derivatives have been examined for antibacterial activity, particularly in the context of synthesizing sulfonamide derivatives (Aziz‐ur‐Rehman et al., 2015).

  • Pharmaceutical and Environmental Applications : The transformation products of the antibiotic sulfamethoxazole (SMX) under certain conditions have been studied, linking to the broader context of aromatic amine reactions (K. Nödler et al., 2012).

  • High Energy Density Materials : The compound has potential applications in the synthesis of energetic complexes, as explored in studies on N,N-bis(1H-tetrazole-5-yl)-amine (Qi Yang et al., 2017).

Safety And Hazards

Hex-5-yn-1-amine is classified as a flammable liquid and can cause severe skin burns and eye damage . Safety measures include avoiding breathing its mist, gas, or vapours, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

hex-5-yn-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N/c1-2-3-4-5-6-7/h1H,3-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONUHRYKLJYSRMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90903798
Record name NoName_4549
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90903798
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

97.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hex-5-yn-1-amine

CAS RN

15252-45-6
Record name Hex-5-yn-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
D Haddenham, L Pasumansky, J DeSoto… - The Journal of …, 2009 - ACS Publications
… BH 2 N(iPr) 2 can also reduce nitriles in the presence of unconjugated alkenes and alkynes such as the reduction of 2-hexynenitrile to hex-5-yn-1-amine in 80% yield. Unfortunately, …
Number of citations: 119 pubs.acs.org
S Konduri, J Schweer, D Siegel - Bioorganic & Medicinal Chemistry Letters, 2023 - Elsevier
… This compound was combined with hex-5-yn-1-amine (7), generated by LAH reduction of hex-5-ynenitrile, to generate an FP-alkyne in 7% yield over nine steps. Opportunities for …
Number of citations: 3 www.sciencedirect.com
A Inthasot, MD Dang Thy, M Lejeune… - The Journal of …, 2014 - ACS Publications
… H NMR spectra (298 K, toluene-d 8 , 600 MHz) of (a) 4; (b) 4 after the addition of 10 equiv of tBuNH 2 and 3 equiv of hex-5-yn-1-amine hydrochloride; (c) previous mixture after heating …
Number of citations: 13 pubs.acs.org
TJ Brown, M Cumbes, LJ Diorazio… - The Journal of …, 2017 - ACS Publications
… -6-(trimethylsilyl)hex-5-yn-1-amine (42) N-Benzyl-6-(trimethylsilyl)hex-5-yn-1-amine was … to give N-benzyl-6-(trimethylsilyl)hex-5-yn-1-amine as a colorless oil (51.0 mg, 0.197 mmol, 20…
Number of citations: 74 pubs.acs.org
MJ Pouy, SA Delp, J Uddin, VM Ramdeen… - ACS …, 2012 - ACS Publications
… (61) The reactions of pent-4-yn-1-amine (entry 7) and hex-5-yn-1-amine (entry 8) result in the quantitative formation of their respective cyclic imines after cyclization and tautomerization. …
Number of citations: 63 pubs.acs.org
J Budhathoki-Uprety, JF Reuther, BM Novak - Macromolecules, 2012 - ACS Publications
… (17) The synthesis of hex-5-yn-1-amine from commercial 6-chloro-hex-1-yne was performed with a slight modification of the literature procedure. (18) Details on synthesis and …
Number of citations: 27 pubs.acs.org
Y Huang, Y Yang, H Song, Y Liu, Q Wang - Scientific Reports, 2015 - nature.com
… Reaction of 2-iodoaniline with Ts-protected hex-5-yn-1-amine gave the corresponding coupled product, which reacted with 4-methylbenzene-1-sulfonyl chloride to give 1p in 72% yield …
Number of citations: 13 www.nature.com
X Cai, Y Sun, J Xu, Y Zhu - Chemistry–A European Journal, 2021 - Wiley Online Library
… Regardless of the alkyne being hex-5-yn-1-amine or 2-ethnylaniline, Au 24 exhibited more effective activity than Au 25 . In comparison with Au 25 , at the initial reaction Au 24 exhibited …
M Rastätter, A Zulys, PW Roesky - Chemistry–A European …, 2007 - Wiley Online Library
… 9b (9 a), 2,2-diphenylpent-4-en-1-amine9i (10 a), 2-phenylpent-4-en-1-amine9b (11 a), 2,2-dimethylhex-5-en-1-amine9b (12 a), hex-5-en-2-amine9b (13 a), and hex-5-yn-1-amine9h (…
D Wang, Y Lai, P Wang, X Leng, J Xiao… - Journal of the American …, 2021 - ACS Publications
… The catalyst is ineffective in promoting the hydrosilylation reactions of HSiEt 3 with hex-5-yn-1-amine and hept-6-ynal, trimethylsilyl acetylene and the internal alkyne 2-pentyne. …
Number of citations: 37 pubs.acs.org

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